5-(DIFLUOROMETHYL)-1-[2-(3-METHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Overview
Description
5-(DIFLUOROMETHYL)-1-[2-(3-METHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a difluoromethyl group, a methoxyphenyl group, and a quinolinyl carbonyl group
Preparation Methods
The synthesis of 5-(DIFLUOROMETHYL)-1-[2-(3-METHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinolinyl carbonyl intermediate, which is then coupled with the methoxyphenyl group under controlled conditions. The difluoromethyl group is introduced through a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl iodide. The final step involves the formation of the pyrazol-5-ol ring, which is achieved through cyclization reactions under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
5-(DIFLUOROMETHYL)-1-[2-(3-METHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinolinyl carbonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Cyclization: The formation of the pyrazol-5-ol ring involves cyclization reactions, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
5-(DIFLUOROMETHYL)-1-[2-(3-METHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-1-[2-(3-METHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The quinolinyl carbonyl group is believed to play a key role in binding to specific proteins, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
When compared to similar compounds, 5-(DIFLUOROMETHYL)-1-[2-(3-METHOXYPHENYL)QUINOLINE-4-CARBONYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL stands out due to its unique combination of functional groups. Similar compounds include:
5-(trifluoromethyl)-1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
5-(difluoromethyl)-1-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol: The position of the methoxy group on the phenyl ring is different, which can influence the compound’s interactions with molecular targets.
5-(difluoromethyl)-1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol: This compound has an ethyl group instead of a methyl group, which can alter its physical and chemical properties.
Properties
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[2-(3-methoxyphenyl)quinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O3/c1-13-12-22(29,21(23)24)27(26-13)20(28)17-11-19(14-6-5-7-15(10-14)30-2)25-18-9-4-3-8-16(17)18/h3-11,21,29H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVTZFZDCVEFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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